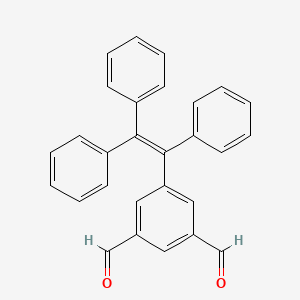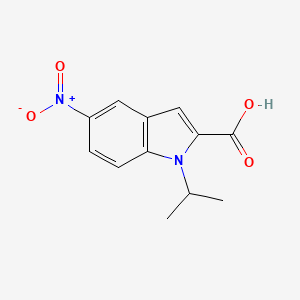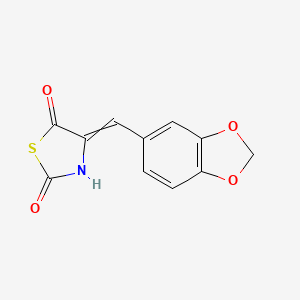
5-(1,2,2-Triphenylvinyl)isophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2,2-Triphenylvinyl)isophthalaldehyde is an organic compound with the molecular formula C28H20O2 and a molecular weight of 388.46 g/mol . This compound is known for its unique structural features, which include a triphenylvinyl group attached to an isophthalaldehyde core. It is primarily used in research settings and has various applications in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde typically involves the reaction of 1,2,2-triphenylvinyl bromide with isophthalaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,2-Triphenylvinyl)isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines in the presence of a catalyst like acetic acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Schiff bases and other derivatives.
Scientific Research Applications
5-(1,2,2-Triphenylvinyl)isophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Materials Science: Employed in the development of novel polymers and organic electronic materials due to its unique structural properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Mechanism of Action
The mechanism of action of 5-(1,2,2-Triphenylvinyl)isophthalaldehyde largely depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the aldehyde groups, which can participate in various nucleophilic addition and substitution reactions. In biological systems, its mechanism of action may involve interactions with cellular components, leading to changes in fluorescence properties that can be used for imaging purposes .
Comparison with Similar Compounds
Similar Compounds
- 5-(1,2,2-Triphenylvinyl)benzaldehyde
- 5-(1,2,2-Triphenylvinyl)terephthalaldehyde
- 4-(1,2,2-Triphenylvinyl)benzaldehyde
Uniqueness
5-(1,2,2-Triphenylvinyl)isophthalaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C28H20O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5-(1,2,2-triphenylethenyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H20O2/c29-19-21-16-22(20-30)18-26(17-21)28(25-14-8-3-9-15-25)27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-20H |
InChI Key |
COSVIZATLNJZTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC(=C3)C=O)C=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-di-tert-butyl-4-methoxyphenyl)[2-(di-tert-butylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12499261.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499273.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12499279.png)
![2-chloro-N-{1-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12499297.png)

![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
![(4-methylphenyl)[7'-(3-propyl-1,2,4-oxadiazol-5-yl)-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-a]pyridin]-1-yl]methanone](/img/structure/B12499308.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide](/img/structure/B12499311.png)
![({5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)propanedinitrile](/img/structure/B12499312.png)



![1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499329.png)
![ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate](/img/structure/B12499332.png)
